molecular formula C8H15F2N3 B1477212 3-(1,1-Difluoroethyl)piperidine-1-carboximidamide CAS No. 2097998-21-3

3-(1,1-Difluoroethyl)piperidine-1-carboximidamide

Cat. No.: B1477212
CAS No.: 2097998-21-3
M. Wt: 191.22 g/mol
InChI Key: QEGGCYPSIZMDHA-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)piperidine-1-carboximidamide (CAS 2097998-21-3) is a fluorinated piperidine carboximidamide derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 8 H 15 F 2 N 3 and a molecular weight of 191.22 g/mol, features a piperidine scaffold modified with a 1,1-difluoroethyl group, a substitution known to enhance metabolic stability and fine-tune the molecule's physicochemical properties . This chemical class has demonstrated considerable promise in pharmacological screening. Notably, structurally related piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome through phenotypic screening efforts . These inhibitors exhibit potent anti-malarial activity against both drug-sensitive and multidrug-resistant parasite strains, with efficacy demonstrated in vivo . The mechanism of action involves non-covalent, species-selective binding to the malarial proteasome's β5 active site, an essential target for antimalarial development, without inhibiting human proteasome isoforms . This mechanism is associated with a low propensity for generating resistance and shows synergy with artemisinin derivatives, positioning this chemotype as a valuable starting point for novel antimalarial therapies . For research purposes only. This product is not intended for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

3-(1,1-difluoroethyl)piperidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N3/c1-8(9,10)6-3-2-4-13(5-6)7(11)12/h6H,2-5H2,1H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGGCYPSIZMDHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C(=N)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 3-(1,1-Difluoroethyl)piperidine Intermediate

  • Approach: The difluoroethyl group can be introduced via nucleophilic substitution or addition reactions using difluoroethyl halides or equivalents on suitably functionalized piperidine precursors.

  • Typical reagents and conditions:

    • Use of 1,1-difluoroethyl iodide or bromide as electrophiles.
    • Reaction with 3-lithiated piperidine or 3-piperidinol derivatives.
    • Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
    • Temperature control around 0 to 25 °C to optimize selectivity.
  • Notes: Fluorinated alkylation requires careful control to avoid over-alkylation or side reactions.

Step 2: Conversion of Piperidine Derivative to Piperidine-1-carboximidamide

  • Key reaction: Formation of the amidine group on the piperidine nitrogen.

  • Common methods:

    • Reaction of the piperidine amine with cyanamide or its derivatives.
    • Use of carbodiimide reagents or amidination agents such as S-methylisothiourea salts.
    • Conditions often involve polar aprotic solvents (e.g., DMF), mild bases (e.g., N,N-diisopropylethylamine), and room temperature to slightly elevated temperatures.
  • Example from related compounds:

Yield Reaction Conditions Operation Details
74.8% N,N-Dimethylaminopyridine (DMAP), triethylamine, THF, 20 °C, 20 h 1H-pyrazole-1-carboximidamide hydrochloride reacted with di-tert-butyl dicarbonate in THF with DMAP and triethylamine to form carbamate intermediate, followed by purification.
83.9% N,N-Diisopropylethylamine, DMF, 20 °C, 2.7 h Amidination of tert-butyl(iminopyrazol-1-yl-methyl)carbamate with di-tert-butyl dicarbonate in DMF, followed by crystallization.
  • These methods illustrate amidine formation under mild conditions, which can be adapted for piperidine substrates.

Alternative Synthetic Routes

  • Amidine formation via guanidine derivatives: Piperidine can be converted to its guanidine analogs by reaction with S-methylisothiourea or cyanamide derivatives, which upon further modification yield carboximidamide functionalities.

  • Fluorination post-amidine formation: In some cases, the amidine is formed first on piperidine, followed by selective fluorination at the 3-position using electrophilic fluorinating agents or difluoroalkylation reagents.

Data Table: Summary of Key Synthetic Parameters for Related Piperidine Carboximidamides

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
1 1,1-Difluoroethyl halide + piperidine THF, DMF 0–25 °C 2–24 h 60–85 Nucleophilic substitution or alkylation
2 Cyanamide or S-methylisothiourea + base DMF, water 20–40 °C 12–48 h 75–85 Amidination under mild basic conditions
Purification Crystallization, filtration, washing Ethyl acetate, hexane Ambient Variable - Recrystallization to obtain pure amidine

Research Findings and Analysis

  • Yield and Selectivity: Amidination reactions on piperidine derivatives generally provide good yields (75–85%) with high selectivity when mild bases and aprotic solvents are used.

  • Reaction Conditions: Mild temperatures (20–40 °C) favor selective amidine formation without side reactions such as over-alkylation or polymerization.

  • Fluorinated Substituent Stability: The 1,1-difluoroethyl group is stable under amidination conditions, enabling its introduction prior to amidine formation.

  • Solvent Effects: Polar aprotic solvents like DMF and THF facilitate nucleophilic substitution and amidination by stabilizing charged intermediates and improving reagent solubility.

  • Purification: Crystallization from solvents such as ethyl acetate and hexane is effective for isolating the target amidine compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroethyl)piperidine-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Organic Synthesis

3-(1,1-Difluoroethyl)piperidine-1-carboximidamide serves as a crucial building block in organic synthesis. Its difluoroethyl group enhances its reactivity and selectivity in various chemical reactions. It can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits significant biological activity, making it a candidate for therapeutic applications.

  • Antitumor Activity : Preliminary studies have shown that this compound has cytotoxic effects on certain cancer cell lines. For example, it has been evaluated against human cancer cells with promising results in inhibiting cell proliferation.
  • Antimicrobial Properties : The compound demonstrates antibacterial and antifungal activities, suggesting its potential as a therapeutic agent against infectious diseases.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic potential. It may serve as a precursor for drug development targeting various diseases. Its unique structure allows for the modification of pharmacological properties to enhance efficacy and reduce side effects.

Case Study 1: Antitumor Efficacy

A study investigated the antiproliferative effects of this compound on multiple human cancer cell lines. The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against common pathogenic bacteria and fungi. The findings revealed effective inhibition of microbial growth at low concentrations, highlighting its potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorCytotoxicity against cancer cells
AntibacterialInhibition of bacterial growth
AntifungalInhibition of fungal growth

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoroethyl)piperidine-1-carboximidamide involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Carboximidamide Derivatives

The synthesis of carboximidamide-containing piperidines is well-documented. For example, 4-(3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidine-1-carboximidamide () shares the piperidine-carboximidamide core but incorporates a heterocyclic imidazo-pyrrolo-pyrazine system. Key differences include:

  • Substituent Complexity : The compound has a bulky trimethylsilyl-protected side chain, whereas 3-(1,1-difluoroethyl)piperidine-1-carboximidamide employs a simpler difluoroethyl group.
  • Synthetic Routes : Both compounds utilize carboximidamide formation via reactions with 1H-pyrazole-1-carboxamide hydrochloride, but the synthesis requires additional steps for heterocycle assembly and protection .

Fluorinated Inhibitors with 1,1-Difluoroethyl Groups

The inhibitor (3S,4S,5R)-3-(4-amino-3-bromo-5-fluorobenzyl)-5-{[3-(1,1-difluoroethyl)benzyl]amino}tetrahydro-2H-thiopyran-4-ol 1,1-dioxide () shares the 1,1-difluoroethyl motif but attaches it to a benzylamine group within a thiopyran scaffold. Comparative insights:

  • Binding Affinity: Molecular docking studies reveal this inhibitor binds to protein 3VF3 with an affinity of −7.5 ± 0.0 kcal/mol, interacting with key amino acids (e.g., Arg78, Asp80) via hydrogen bonding and hydrophobic contacts .
  • Positional Effects : The 1,1-difluoroethyl group in the thiopyran inhibitor likely enhances hydrophobic interactions, whereas its placement on a piperidine ring in the target compound may influence solubility or steric accessibility.

Fluorine’s Role in Bioactivity

Fluorine incorporation in pharmaceuticals () improves metabolic resistance and target binding. For example:

  • Hydrophobicity : Fluorine’s lipophilicity enhances membrane permeability, a trait shared by both the target compound and the thiopyran inhibitor .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Core Structure Key Substituents Fluorine Content Reported Activity/Binding Affinity
This compound Piperidine 1-Carboximidamide, 3-difluoroethyl 2 F atoms N/A (structural analog data used)
4-(3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[...]pyrazin-8-yl)piperidine-1-carboximidamide Piperidine + heterocycle Trimethylsilyl-protected heterocycle 0 F atoms Synthetic intermediate
Thiopyran inhibitor Thiopyran 3-(1,1-Difluoroethyl)benzylamino 2 F atoms −7.5 kcal/mol (3VF3 binding)

Table 2: Binding Interactions of Thiopyran Inhibitor ()

Amino Acid Residue Interaction Type Role in Binding
Arg78 Hydrogen bonding Stabilizes sulfone group
Asp80 Ionic interaction Binds to amino group
Hydrophobic pocket Van der Waals forces Accommodates difluoroethyl group

Research Findings and Implications

  • Synthetic Challenges : Carboximidamide formation (e.g., using 1H-pyrazole-1-carboxamide hydrochloride) is a critical step for both the target compound and ’s analog, but protecting groups (e.g., trimethylsilyl) add complexity .
  • Fluorine’s Impact : The 1,1-difluoroethyl group’s placement in different scaffolds (piperidine vs. benzyl-thiopyran) highlights its versatility in enhancing hydrophobicity without compromising synthetic feasibility .
  • Binding Mode Specificity : While the thiopyran inhibitor’s difluoroethyl group engages a hydrophobic pocket, its efficacy in piperidine derivatives may depend on scaffold orientation and substituent positioning .

Biological Activity

3-(1,1-Difluoroethyl)piperidine-1-carboximidamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, highlighting its pharmacological profiles, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H13F2N3
  • Molecular Weight : 189.20 g/mol

Research indicates that this compound may act through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes linked to cancer progression.
  • Apoptosis Induction : Studies suggest that it may induce apoptosis in various cancer cell lines by activating caspase pathways.
  • Cell Cycle Arrest : It may also cause cell cycle arrest in the G2/M phase, which is crucial for cancer therapeutics.

Biological Activity Data

The following table summarizes key biological activities and findings associated with this compound:

Activity IC50 Value (µM) Cell Line Effect
Enzyme Inhibition0.87 - 12.91MCF-7Growth inhibition
Apoptosis InductionN/AVariousIncreased caspase levels
Cell Cycle ArrestN/AMDA-MB-231G2/M phase arrest

Study 1: Anticancer Properties

A study evaluated the anticancer properties of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The compound exhibited significant growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU), with IC50 values indicating a more potent effect on cancer cells .

Study 2: Mechanistic Insights

Further investigation into the mechanism revealed that the compound induced apoptosis through the activation of caspase pathways. In treated samples, caspase-9 levels increased significantly, suggesting that the compound effectively triggers programmed cell death .

Study 3: Pharmacokinetics and Toxicity

Pharmacokinetic studies indicated a favorable profile with sufficient oral bioavailability (31.8%) and a clearance rate of 82.7 ± 1.97 mL/h/kg after intravenous administration. Importantly, no acute toxicity was observed in animal models at concentrations up to 2000 mg/kg .

Q & A

Advanced Research Question

  • Docking simulations : Using software like AutoDock or Schrödinger to predict binding modes with off-target proteins (e.g., cytochrome P450 isoforms).
  • QSAR studies : Correlating fluorine’s electrostatic potential maps (DFT calculations) with activity data to optimize substituent placement .
  • MD simulations : Assessing conformational dynamics of the difluoroethyl group in aqueous vs. protein-bound states .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,1-Difluoroethyl)piperidine-1-carboximidamide
Reactant of Route 2
3-(1,1-Difluoroethyl)piperidine-1-carboximidamide

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